molecular formula C10H12ClN5OS B2784818 N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride CAS No. 2034527-93-8

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride

Cat. No.: B2784818
CAS No.: 2034527-93-8
M. Wt: 285.75
InChI Key: PUBJKWGWHMVBNM-UHFFFAOYSA-N
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Description

N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring fused with a thiophene ring, making it a unique structure with potential applications in various scientific fields. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-amino-6-methylpyrimidine-2-carbohydrazide with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydrazide groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrimidine or thiophene derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-methylpyrimidine-2-carbohydrazide: A precursor in the synthesis of the target compound.

    Thiophene-2-carboxylic acid: Another precursor used in the synthesis.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride is unique due to its fused pyrimidine-thiophene structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS.ClH/c1-6-5-8(11)13-10(12-6)15-14-9(16)7-3-2-4-17-7;/h2-5H,1H3,(H,14,16)(H3,11,12,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBJKWGWHMVBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=O)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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